Cas no 1039931-72-0 (4-(2-methoxyphenyl)oxane-4-carboxylic acid)

4-(2-methoxyphenyl)oxane-4-carboxylic acid is a versatile organic compound with a cyclic structure. It exhibits excellent solubility in organic solvents and demonstrates notable stability under various conditions. The compound is suitable for use in organic synthesis, serving as a building block for the preparation of complex molecules. Its carboxylic acid functional group offers opportunities for further derivatization, enhancing its utility in pharmaceutical and agrochemical applications.
4-(2-methoxyphenyl)oxane-4-carboxylic acid structure
1039931-72-0 structure
商品名:4-(2-methoxyphenyl)oxane-4-carboxylic acid
CAS番号:1039931-72-0
MF:C11H12O3
メガワット:192.21118
CID:1097195
PubChem ID:28937766

4-(2-methoxyphenyl)oxane-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-phenoxycyclobutanecarboxylic acid
    • 4-(2-methoxyphenyl)oxane-4-carboxylic acid
    • 4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid
    • F2189-0458
    • Tetrahydro-4-(2-methoxyphenyl)-2H-pyran-4-carboxylic acid
    • AKOS009265128
    • 4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylicacid
    • F86429
    • 1039931-72-0
    • KS-7267
    • EN300-54624
    • VU0421699-2
    • A1893
    • 2-methoxyphenyl tetrahydro-2H-pyran-4-carboxylate
    • DTXSID20651816
    • DB-012108
    • MDL: MFCD11188908
    • インチ: InChI=1S/C13H16O4/c1-16-11-5-3-2-4-10(11)13(12(14)15)6-8-17-9-7-13/h2-5H,6-9H2,1H3,(H,14,15)
    • InChIKey: KHVYTMKXKQRQFG-UHFFFAOYSA-N
    • ほほえんだ: COC1=CC=CC=C1C2(CCOCC2)C(=O)O

計算された属性

  • せいみつぶんしりょう: 236.10500
  • どういたいしつりょう: 236.105
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 271
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.8A^2
  • 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

  • 密度みつど: 1.203
  • ふってん: 325.414 °C at 760 mmHg
  • フラッシュポイント: 325.414 °C at 760 mmHg
  • PSA: 55.76000
  • LogP: 1.82800

4-(2-methoxyphenyl)oxane-4-carboxylic acid セキュリティ情報

4-(2-methoxyphenyl)oxane-4-carboxylic acid 税関データ

  • 税関コード:2932999099
  • 税関データ:

    中国税関番号:

    2932999099

    概要:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-(2-methoxyphenyl)oxane-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2189-0458-2.5g
4-(2-methoxyphenyl)oxane-4-carboxylic acid
1039931-72-0 95%+
2.5g
$630.0 2023-09-06
Enamine
EN300-54624-0.05g
4-(2-methoxyphenyl)oxane-4-carboxylic acid
1039931-72-0 95%
0.05g
$76.0 2023-04-30
Chemenu
CM181797-1g
4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid
1039931-72-0 95%
1g
$466 2021-08-05
Chemenu
CM181797-5g
4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid
1039931-72-0 95%
5g
$1535 2021-08-05
TRC
M226795-10mg
4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic Acid
1039931-72-0
10mg
$ 50.00 2022-06-04
TRC
M226795-50mg
4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic Acid
1039931-72-0
50mg
$ 135.00 2022-06-04
Life Chemicals
F2189-0458-0.25g
4-(2-methoxyphenyl)oxane-4-carboxylic acid
1039931-72-0 95%+
0.25g
$110.0 2023-09-06
Life Chemicals
F2189-0458-5g
4-(2-methoxyphenyl)oxane-4-carboxylic acid
1039931-72-0 95%+
5g
$945.0 2023-09-06
Chemenu
CM181797-250mg
4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid
1039931-72-0 95%+
250mg
$*** 2023-04-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN10498-1G
4-(2-methoxyphenyl)oxane-4-carboxylic acid
1039931-72-0 95%
1g
¥ 3,016.00 2023-03-31

4-(2-methoxyphenyl)oxane-4-carboxylic acid 関連文献

4-(2-methoxyphenyl)oxane-4-carboxylic acidに関する追加情報

Introduction to 4-(2-methoxyphenyl)oxane-4-carboxylic acid (CAS No. 1039931-72-0)

4-(2-methoxyphenyl)oxane-4-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1039931-72-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of oxazoline derivatives, characterized by a heterocyclic structure containing an oxygen atom within a six-membered ring. The presence of a methoxyphenyl substituent at the fourth position of the oxazoline ring introduces unique electronic and steric properties, making it a versatile scaffold for drug discovery and development.

The structure of 4-(2-methoxyphenyl)oxane-4-carboxylic acid incorporates both aromatic and heterocyclic moieties, which are well-documented for their role in modulating biological pathways. The methoxyphenyl group, in particular, is known for its ability to enhance binding affinity to biological targets due to its hydrophobic interactions and π-stacking capabilities. This feature has been exploited in the design of novel therapeutic agents targeting various diseases, including neurological disorders and inflammatory conditions.

In recent years, there has been a surge in research focusing on oxazoline derivatives as potential pharmacophores. These compounds have shown promise in inhibiting enzymes and receptors involved in disease mechanisms. For instance, studies have demonstrated that oxazoline-based molecules can interact with proteases and kinases, which are key players in cancer progression. The carboxylic acid moiety at the fourth position of 4-(2-methoxyphenyl)oxane-4-carboxylic acid further enhances its reactivity, allowing for conjugation with other bioactive molecules or further functionalization via synthetic chemistry techniques.

The synthesis of 4-(2-methoxyphenyl)oxane-4-carboxylic acid typically involves multi-step organic reactions, including cyclization and functional group transformations. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated cyclizations have been particularly useful in constructing the desired heterocyclic framework efficiently.

One of the most compelling aspects of 4-(2-methoxyphenyl)oxane-4-carboxylic acid is its potential as a lead compound for drug development. Preclinical studies have indicated that derivatives of this compound exhibit inhibitory activity against several disease-related targets. For example, researchers have explored its efficacy in modulating enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in pain and inflammation pathways. The methoxyphenyl group’s ability to engage with these targets has been attributed to its aromaticity and electronic distribution, which can be fine-tuned through structural modifications.

The pharmacokinetic properties of 4-(2-methoxyphenyl)oxane-4-carboxylic acid are also of great interest. Studies have shown that oxazoline derivatives can exhibit favorable solubility profiles, enabling better bioavailability when administered orally or via other routes. Additionally, the heterocyclic core provides stability against metabolic degradation, prolonging the compound’s half-life within the body. These characteristics make it an attractive candidate for further development into therapeutic agents with prolonged efficacy.

Recent advancements in computational chemistry have further enhanced the understanding of how 4-(2-methoxyphenyl)oxane-4-carboxylic acid interacts with biological targets. Molecular docking simulations have been used to predict binding affinities and identify potential binding pockets on enzymes or receptors. These virtual screening approaches have accelerated the drug discovery process by allowing researchers to prioritize compounds with high predicted efficacy before conducting costly experimental validations.

The industrial applications of 4-(2-methoxyphenyl)oxane-4-carboxylic acid extend beyond pharmaceuticals into agrochemicals and material science. Its unique structural features make it a valuable intermediate in synthesizing specialty chemicals that exhibit enhanced durability or biodegradability. For instance, modifications to the carboxylic acid group can yield polymers or coatings with improved performance characteristics under various environmental conditions.

In conclusion, 4-(2-methoxyphenyl)oxane-4-carboxylic acid (CAS No. 1039931-72-0) represents a promising compound with diverse applications in medicinal chemistry and industrial chemistry. Its well-defined structure, reactivity, and pharmacological potential make it a cornerstone for developing novel therapeutic agents targeting a wide range of diseases. As research continues to uncover new applications for this derivative, its significance in advancing chemical biology and drug discovery is expected to grow even further.

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